molecular formula C20H25NO B14645156 2,2,4-Trimethyl-1-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline CAS No. 55554-61-5

2,2,4-Trimethyl-1-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline

Katalognummer: B14645156
CAS-Nummer: 55554-61-5
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: XGPIFBFZOLKMCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,4-Trimethyl-1-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydroquinoline core substituted with trimethyl and phenoxyethyl groups, which contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the alkylation of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with 2-phenoxyethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,4-Trimethyl-1-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where halides or other nucleophiles replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions include various quinoline derivatives, reduced tetrahydroquinoline compounds, and substituted phenoxyethyl derivatives.

Wissenschaftliche Forschungsanwendungen

2,2,4-Trimethyl-1-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 2,2,4-Trimethyl-1-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by occupying the active site or alter receptor signaling pathways by binding to receptor sites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the phenoxyethyl group, resulting in different chemical and biological properties.

    2-Phenoxyethylamine: Contains the phenoxyethyl group but lacks the tetrahydroquinoline core, leading to distinct reactivity and applications.

    Quinoline: A simpler structure without the tetrahydro and trimethyl substitutions, used widely in medicinal chemistry.

Uniqueness

2,2,4-Trimethyl-1-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline stands out due to its combined structural features, which confer unique reactivity and potential applications. The presence of both the tetrahydroquinoline core and the phenoxyethyl group allows for versatile chemical modifications and diverse biological activities.

Eigenschaften

CAS-Nummer

55554-61-5

Molekularformel

C20H25NO

Molekulargewicht

295.4 g/mol

IUPAC-Name

2,2,4-trimethyl-1-(2-phenoxyethyl)-3,4-dihydroquinoline

InChI

InChI=1S/C20H25NO/c1-16-15-20(2,3)21(19-12-8-7-11-18(16)19)13-14-22-17-9-5-4-6-10-17/h4-12,16H,13-15H2,1-3H3

InChI-Schlüssel

XGPIFBFZOLKMCY-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(N(C2=CC=CC=C12)CCOC3=CC=CC=C3)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.